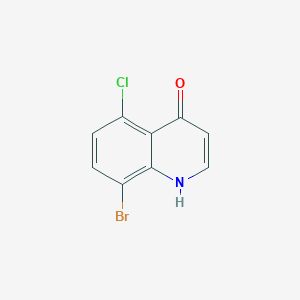
8-Bromo-5-chloroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-chloroquinolin-4-ol is a chemical compound with the molecular formula C9H5BrClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroquinolin-4-ol typically involves the halogenation of quinolin-4-ol. One common method includes the bromination and chlorination of quinolin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions: 8-Bromo-5-chloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-5-chloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of methionine aminopeptidases, enzymes involved in protein processing.
Medicine: Research indicates its potential use in developing antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 8-Bromo-5-chloroquinolin-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of methionine aminopeptidases, it binds to the active site of the enzyme, preventing it from processing proteins. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
5-Chloro-8-quinolinol: Another quinoline derivative with antimicrobial properties.
7-Bromo-5-chloroquinolin-8-ol: Similar in structure but with different halogenation positions, affecting its chemical properties.
Uniqueness: 8-Bromo-5-chloroquinolin-4-ol is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
生物活性
8-Bromo-5-chloroquinolin-4-ol is a derivative of the 8-hydroxyquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential to induce apoptosis in cancer cells.
- Antifungal Effects : Demonstrated efficacy against fungal infections.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which can lead to apoptosis.
- Mitochondrial Targeting : Accumulation in mitochondria disrupts their function, affecting energy production and cell survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) | Standard Drug (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 8 | 16 |
These results indicate that this compound is more effective than some standard antibiotics against certain strains, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable experiment demonstrated the compound's effect on human breast cancer cells (MCF-7):
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
The data suggest a dose-dependent reduction in cell viability, indicating that higher concentrations enhance anticancer effects .
Pharmacological Applications
The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. Its potential uses include:
- Antiviral Agents : Research indicates promising antiviral activity against various viruses, necessitating further exploration for applications in treating viral infections .
- Metal Chelation : Like other quinoline derivatives, it may act as a chelator for metal ions, which is beneficial in neuroprotective strategies and treatment of metal overload conditions .
特性
IUPAC Name |
8-bromo-5-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRBHOBPUQJGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













